2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid
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Description
2-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid, also known as DFBA, is a synthetic compound that has been widely used in scientific research. It is a member of the family of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties. DFBA has been found to have a range of biological activities, including anti-inflammatory, antitumor, and antifibrotic effects.
Scientific Research Applications
Antiproliferative Agents
- Field : Medical Science, specifically Oncology .
- Application : N,N-dimethylbenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against the human breast cancer cell line MCF-7 .
- Method : The target compounds were obtained through a series of heterocyclization reactions utilizing a key intermediate hydrazide hydrazone derivative .
- Results : Sulfonamides 6, 9, 11, 16, and 17 showed higher antiproliferative activity compared to doxorubicin, with IC50 values of 21.81, 25.50, 20.60, 25.83, and 31.20 mM, respectively .
Enantioselective Arylation
- Field : Organic Chemistry .
- Application : N,N-dimethylsulfamoyl-protected aldimines have been used in a highly enantioselective rhodium-catalyzed addition of arylboroxines .
- Method : This process uses a simple sulfur–olefin ligand and allows access to a broad range of chiral diarylmethylamines .
- Results : The process achieved high yields (up to 98%) with uniformly excellent enantioselectivities (up to 99% ee) .
Esterification and Amidation
- Field : Organic Synthesis .
- Application : N,N-dimethylsulfamoyl chloride has been used in a novel and efficient method for esterification and amidation between carboxylic acids and equimolar amounts of alcohols and amines .
- Method : The process utilizes Me2NSO2Cl and N,N-dimethylamines .
- Results : This method has been applied to the synthesis of coumaperine, a natural chemopreventive dieneamide .
properties
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-13(14)10-7-11(15(18)19)9-12(16)8-10/h3-9H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEJEDLHFHRGPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692274 |
Source
|
Record name | 2'-(Dimethylsulfamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1261996-26-2 |
Source
|
Record name | 2'-(Dimethylsulfamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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